Canagliflozin

描述

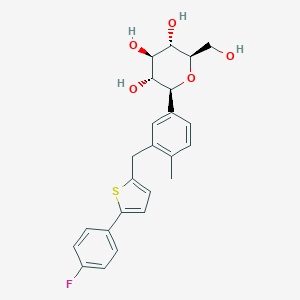

Structure

3D Structure

属性

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNGUQKDFGDXSJ-ZXGKGEBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601004469 | |

| Record name | Canagliflozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601004469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

642.9±55.0 | |

| Record name | Canagliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08907 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

almost insoluble, Practically insoluble in aqueous media from pH 1.1 to pH 12.9 /Canagliflozin hemihydrate/ | |

| Record name | Canagliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08907 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Canagliflozin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

842133-18-0 | |

| Record name | Canagliflozin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842133-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Canagliflozin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0842133180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Canagliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08907 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Canagliflozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601004469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1,5-Anhydro-1-C-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl]}-4-methylphenyl)-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANAGLIFLOZIN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S49DGR869 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Canagliflozin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

68-72 | |

| Record name | Canagliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08907 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Canagliflozin on SGLT1 vs. SGLT2 Transporters

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Canagliflozin is a potent inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the majority of glucose reabsorption in the kidneys.[1] A defining characteristic of this compound, however, is its additional, albeit less potent, inhibitory action on the sodium-glucose cotransporter 1 (SGLT1).[2][3] This dual inhibitory profile distinguishes it from more highly selective SGLT2 inhibitors and contributes to its unique clinical effects. This document provides an in-depth technical examination of the molecular interactions, quantitative inhibitory kinetics, experimental methodologies, and physiological consequences of this compound's action on both SGLT1 and SGLT2 transporters.

Molecular Mechanism of Action

This compound functions as a competitive inhibitor for both SGLT1 and SGLT2.[2][3] It binds to the glucose-binding site on the transporters, preventing the reabsorption of glucose from the glomerular filtrate in the kidneys (primarily SGLT2) and from the lumen of the small intestine (primarily SGLT1).[2][3] The inhibition is reversible and occurs from the extracellular side of the cell membrane.[2][3] By blocking these transporters, this compound induces glucosuria (excretion of glucose in urine) and reduces intestinal glucose absorption, thereby lowering blood glucose levels in patients with type 2 diabetes.[1][2]

Figure 1: Mechanism of competitive inhibition by this compound at SGLT1 and SGLT2.

Quantitative Inhibitory Profile and Selectivity

The potency of this compound differs significantly between the two transporter subtypes. It is highly potent against SGLT2 and moderately potent against SGLT1. This relationship is quantified using the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The selectivity is typically expressed as the ratio of the IC50 or Ki value for SGLT1 to that for SGLT2.

| Parameter | SGLT1 | SGLT2 | Selectivity Ratio (SGLT1/SGLT2) |

| IC50 (nM) | ~663[4][5] | ~4.2[4][5] | ~158-fold[4][5] |

| Ki (nM) | ~770.5[2][3] | ~4.0[2][3] | ~192-fold[2][3] |

Table 1: In vitro inhibitory activity of this compound on human SGLT1 and SGLT2 transporters.

While classified as a selective SGLT2 inhibitor, this compound's selectivity of approximately 160-260 fold is less pronounced than that of other agents like empagliflozin (~2700-fold) or dapagliflozin (~1200-fold).[6][7][8] This "modest" SGLT1 inhibition is clinically relevant, particularly in the gastrointestinal tract where luminal drug concentrations can be high enough to engage the SGLT1 transporter.[2][3][9]

Experimental Protocols for Determining Inhibitor Potency

The quantitative data presented above are typically derived from in vitro cell-based assays. A common method is the radiolabeled substrate uptake inhibition assay.

Protocol: Radiolabeled Glucose Analogue Uptake Assay

This protocol outlines the general steps to determine the IC50 of an inhibitor like this compound.

-

Cell Line Preparation:

-

Utilize host cell lines that do not endogenously express SGLTs, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells.[10][11]

-

Stably transfect these cells with plasmids encoding the full-length human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2) protein.

-

Culture the cells to confluence in appropriate multi-well plates.

-

-

Uptake Assay:

-

Wash the cells with a sodium-containing buffer (e.g., Krebs-Ringer-Henseleit) to prepare for the assay. A parallel set of wells is washed with a sodium-free buffer (e.g., choline replacing sodium) to measure non-SGLT mediated uptake.

-

Prepare a series of dilutions of the test inhibitor (this compound) in the sodium-containing buffer.

-

Add the inhibitor solutions to the cells and pre-incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Initiate the uptake reaction by adding a buffer containing a fixed concentration of a radiolabeled, non-metabolizable glucose analogue, such as ¹⁴C-alpha-methylglucoside (¹⁴C-AMG), along with the corresponding concentration of the inhibitor.[10]

-

Allow the uptake to proceed for a specific time (e.g., 30-60 minutes) at 37°C.

-

-

Termination and Measurement:

-

Terminate the transport by rapidly washing the cells with ice-cold, sodium-free buffer to remove extracellular radiolabel.

-

Lyse the cells using a suitable lysis buffer.

-

Measure the intracellular radioactivity of the cell lysates using a liquid scintillation counter. The counts (Disintegrations Per Minute, DPM) are proportional to the amount of substrate transported into the cells.[12]

-

-

Data Analysis:

-

Subtract the DPM from the sodium-free condition (non-specific uptake) from the DPM in the sodium-containing condition to determine the specific SGLT-mediated uptake.

-

Plot the percentage of inhibition (relative to a vehicle control) against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation using non-linear regression to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the SGLT-mediated glucose uptake.

-

Figure 2: Experimental workflow for determining the IC50 of this compound.

Physiological Consequences and Signaling

The dual inhibition of SGLT2 and SGLT1 by this compound leads to distinct physiological outcomes originating from the kidney and the intestine.

-

SGLT2 Inhibition (Primary Effect): The potent inhibition of SGLT2 in the S1 and S2 segments of the renal proximal tubule is the primary mechanism for this compound's glucose-lowering effect.[7] It blocks the reabsorption of approximately 90% of the filtered glucose, leading to significant urinary glucose excretion (77-119 g/day ), which in turn lowers plasma glucose levels.[1][4]

-

SGLT1 Inhibition (Secondary Effect): Although systemic plasma concentrations of this compound are insufficient to substantially inhibit SGLT1 in tissues like the heart or kidney, oral administration results in high luminal concentrations in the gut.[2][3] This transiently inhibits intestinal SGLT1, delaying glucose absorption from the upper small intestine.[2] This delay allows more glucose to travel to the distal intestine, which is thought to stimulate L-cells to increase the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion.[4][9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Interaction of the Sodium/Glucose Cotransporter (SGLT) 2 inhibitor this compound with SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus | Takebayashi | Journal of Clinical Medicine Research [jocmr.org]

- 6. escholarship.org [escholarship.org]

- 7. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual SGLT1 and SGLT2 inhibition: more than the sum of its parts - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 9. What Does SGLT1 Inhibition Add: Prospects for Dual Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. revvity.com [revvity.com]

Canagliflozin Pharmacodynamics in Rodent Models of Type 2 Diabetes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, in various rodent models of type 2 diabetes (T2D). This compound is a cornerstone therapy in T2D management, and its preclinical evaluation in rodent models has been pivotal in elucidating its mechanism of action and therapeutic potential. This document synthesizes key findings on its effects on glycemic control, renal glucose handling, body weight, and beta-cell function, supported by detailed experimental protocols and quantitative data summaries.

Core Mechanism of Action: SGLT2 Inhibition

This compound's primary mechanism of action is the potent and selective inhibition of SGLT2 in the proximal renal tubules.[1][2] SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[1][2] By blocking this transporter, this compound reduces the reabsorption of glucose, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of blood glucose levels.[1] This insulin-independent mechanism is a key advantage, as it is effective at various stages of T2D, regardless of beta-cell function or the degree of insulin resistance.[3]

Caption: Primary mechanism of this compound action in the renal proximal tubule.

Pharmacodynamic Effects in Rodent Models

Glycemic Control

In various rodent models of T2D, including Zucker diabetic fatty (ZDF) rats and db/db mice, this compound has demonstrated robust dose-dependent effects on glycemic control.

-

Acute Effects: Single doses of this compound rapidly lower blood glucose concentrations in db/db mice.[4] A significant reduction in blood glucose levels was observed as early as one hour post-treatment, with the peak effect occurring at around six hours.[4]

-

Chronic Effects: Long-term administration (e.g., 4 weeks) in ZDF rats leads to significant reductions in non-fasting blood glucose and glycated hemoglobin (HbA1c) levels.[4][5] this compound treatment also improves glucose tolerance, as evidenced by reduced blood glucose levels during an oral glucose tolerance test (OGTT).[4]

Renal Glucose Handling

A key pharmacodynamic effect of this compound is the modulation of the renal threshold for glucose (RTG), which is the plasma glucose concentration above which glucose is excreted in the urine.

-

Lowering of RTG: In ZDF rats, this compound treatment (1 mg/kg) dramatically lowers the RTG from approximately 415 mg/dL to 94 mg/dL.[4][5][6]

-

Increased Urinary Glucose Excretion (UGE): By lowering the RTG, this compound promotes UGE at lower blood glucose concentrations.[4][5] This effect is directly proportional to the blood glucose level when it is above the new, lower RTG.[4]

Body Weight and Composition

This compound consistently leads to reductions in body weight or attenuation of weight gain in obese and diabetic rodent models.[4][5] This effect is attributed to the caloric loss resulting from increased UGE.[3] In addition to reducing overall body weight, studies have shown that this compound decreases epididymal fat and liver weight.[4][5]

Beta-Cell Function

Chronic hyperglycemia is known to impair pancreatic beta-cell function through a process termed "glucotoxicity." By reducing blood glucose levels, this compound indirectly improves beta-cell function. In ZDF rats treated for four weeks, this compound led to a four- to six-fold increase in the insulin/glucose ratio during an OGTT, indicating improved insulin secretion in response to a glucose challenge.[4]

Quantitative Data from Rodent Studies

The following tables summarize the key quantitative pharmacodynamic effects of this compound in various rodent models of type 2 diabetes.

Table 1: Effects of a Single Dose of this compound on Blood Glucose in db/db Mice

| Treatment Group | Dose (mg/kg) | Blood Glucose at 1 hr (mg/dL) | Blood Glucose at 6 hr (mg/dL) |

| Vehicle | - | 479 ± 3.9 | 479 ± 3.9 |

| This compound | 1 | 374 (22% reduction) | 208 ± 9.6 |

| This compound | 10 | 307 (36% reduction) | 118 ± 9.0 |

| Data adapted from Liang Y, et al. (2012).[4] |

Table 2: Effects of 4-Week this compound Treatment in ZDF Rats

| Treatment Group | Dose (mg/kg) | Non-fasting Blood Glucose (mg/dL) | HbA1c (%) | Insulin/Glucose Ratio (during OGTT) |

| Vehicle | - | 536 ± 22 | 11.1 ± 0.3 | 0.04 ± 0.01 |

| This compound | 3 | 240 ± 31 | 7.4 ± 0.5 | 0.17 ± 0.04 |

| Canagliflovin | 10 | 179 ± 18 | 6.5 ± 0.3 | 0.25 ± 0.04 |

| This compound | 30 | 148 ± 12 | 6.1 ± 0.2 | 0.24 ± 0.04 |

| Data adapted from Liang Y, et al. (2012).[4] |

Table 3: Effect of this compound on Renal Threshold for Glucose (RTG) in ZDF Rats

| Treatment Group | Dose (mg/kg) | RTG (mg/dL) |

| Vehicle | - | 415 ± 12 |

| This compound | 1 | 94 ± 10 |

| Data adapted from Liang Y, et al. (2012).[4][5][6] |

Experimental Protocols

Animal Models

-

Zucker Diabetic Fatty (ZDF) Rats: A genetic model of obesity, insulin resistance, and T2D. These rats develop hyperglycemia, hyperlipidemia, and progressive beta-cell failure.

-

db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and a T2D-like phenotype.

-

TallyHO (TH) Mice: A polygenic model of early-onset T2D and obesity, which is considered analogous to adolescent-onset T2D in humans.[7]

Drug Administration

This compound is typically administered orally via gavage or mixed with food.[7][8] Doses in rodent studies have ranged from 1 mg/kg to 30 mg/kg per day, depending on the model and the duration of the study.[4][8]

Key Experimental Procedures

-

Oral Glucose Tolerance Test (OGTT): After an overnight fast, a bolus of glucose is administered orally. Blood samples are collected at various time points to measure glucose and insulin levels. This test assesses the animal's ability to handle a glucose load and provides insights into insulin sensitivity and secretion.

-

Graded Glucose Infusion (GGI): This technique is used to determine the RTG. Glucose is infused intravenously at a progressively increasing rate to raise blood glucose levels. Urine and blood samples are collected frequently to measure glucose concentrations, allowing for the calculation of the RTG.[4][6]

-

HbA1c Measurement: Blood samples are collected to measure glycated hemoglobin, which reflects average blood glucose control over the preceding weeks.

-

Urine and Plasma Analysis: 24-hour urine collections are often performed using metabolic cages to measure urinary glucose excretion and other parameters.[7] Blood samples are analyzed for glucose, insulin, and other relevant biomarkers.

Caption: A generalized experimental workflow for evaluating this compound in rodent models.

Downstream Effects and Signaling Pathways

The primary effect of this compound on SGLT2 initiates a cascade of downstream physiological changes that contribute to its overall therapeutic benefit.

Caption: Logical relationships of this compound's downstream pharmacodynamic effects.

Renoprotective Effects

Beyond glycemic control, this compound has demonstrated renoprotective effects in rodent models of diabetic nephropathy. In streptozotocin-nicotinamide induced diabetic rats, this compound treatment led to dose-related reductions in albuminuria and other markers of renal dysfunction.[9] These benefits are associated with a reduction in markers of inflammation, oxidative stress, and apoptosis in the kidney.[9] Histopathological examination revealed that this compound attenuated kidney lesions, including glomerular fibrosis and glomerulosclerosis.[9]

Conclusion

Preclinical studies in rodent models of type 2 diabetes have been instrumental in characterizing the pharmacodynamic profile of this compound. These studies have consistently demonstrated that by inhibiting renal SGLT2, this compound effectively lowers the renal threshold for glucose, increases urinary glucose excretion, and consequently improves glycemic control. Furthermore, this compound has been shown to reduce body weight, improve beta-cell function, and exert renoprotective effects. The data generated from these rodent models have provided a strong foundation for the successful clinical development and widespread use of this compound in the management of type 2 diabetes.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. SGLT2 Inhibitors: A Review of this compound [uspharmacist.com]

- 3. This compound: A Novel SGLT2 Inhibitor for Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of this compound on Renal Threshold for Glucose, Glycemia, and Body Weight in Normal and Diabetic Animal Models | PLOS One [journals.plos.org]

- 5. Effect of this compound on renal threshold for glucose, glycemia, and body weight in normal and diabetic animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, an SGLT2 inhibitor, corrects glycemic dysregulation in TallyHO model of T2D but only partially prevents bone deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. heraldopenaccess.us [heraldopenaccess.us]

Core Off-Target Mechanisms of Canagliflozin in Cardiovascular Research

An in-depth analysis of the off-target effects of canagliflozin reveals a complex and multifaceted mechanism of action within the cardiovascular system, extending beyond its primary role as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. This guide provides a technical overview of these effects for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

This compound's cardiovascular benefits appear to be mediated by a constellation of off-target effects, including the activation of AMP-activated protein kinase (AMPK), modulation of mitochondrial function, inhibition of the sodium-hydrogen exchanger (NHE), and suppression of inflammatory and oxidative stress pathways.

AMP-Activated Protein Kinase (AMPK) Activation

This compound has been shown to activate AMPK, a crucial regulator of cellular energy homeostasis with established cardioprotective roles.[1] This activation is not a direct effect but is understood to be a consequence of the inhibition of mitochondrial Complex I, which leads to an increased cellular AMP/ADP to ATP ratio.[2][3]

Quantitative Data on AMPK Activation by this compound

| Parameter | Cell Type | This compound Concentration | Effect | Reference |

| AMPK Phosphorylation (Thr172) | HEK-293 cells | 1-30 µM | Dose-dependent increase | [2] |

| ACC Phosphorylation (Ser79) | HEK-293 cells | 1-30 µM | Dose-dependent increase | [2] |

| AMPK Activation | Mouse Embryonic Fibroblasts (MEFs) | > 1 µM | Activation observed | [2][4] |

| AMPK Phosphorylation (Thr172) | Human Atrial Myocardium | 10 µM | Increased phosphorylation | [5][6] |

| ACC Phosphorylation (Ser79) | Human Atrial Myocardium | 10 µM | Increased phosphorylation | [5][6] |

Experimental Protocol: Western Blotting for AMPK and ACC Phosphorylation

A common method to quantify the activation of AMPK is to measure the phosphorylation of AMPK at Threonine 172 (p-AMPK) and its downstream target, acetyl-CoA carboxylase (ACC) at Serine 79 (p-ACC), via Western blotting.[2][7][8]

-

Sample Preparation: Tissues or cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[7] Protein concentration is determined using a BCA assay.

-

Gel Electrophoresis: Equal amounts of protein (e.g., 20-40 µg) are mixed with Laemmli sample buffer, denatured by heating at 95°C for 5 minutes, and then separated on an SDS-PAGE gel (e.g., 4-12% Bis-Tris gel).[7]

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.[7]

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p-AMPK (Thr172), total AMPK, p-ACC (Ser79), and total ACC, diluted in blocking buffer.[9]

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.[7] The band intensities are quantified using densitometry software.

Signaling Pathway: this compound-Induced AMPK Activation

Modulation of Mitochondrial Function

This compound directly impacts mitochondrial respiration, primarily through the inhibition of Complex I of the electron transport chain.[10][11] This effect is central to its AMPK-activating properties and also contributes to a reduction in mitochondrial reactive oxygen species (ROS) production.[12]

Quantitative Data on Mitochondrial Effects of this compound

| Parameter | Cell/Tissue Type | This compound Concentration | Effect | Reference |

| Mitochondrial Complex I Inhibition | Prostate and Lung Cancer Cells | Clinically achievable concentrations | Inhibition of respiration | [10][11] |

| IC50 for Mitochondrial Respiration | HUVECs | 9 µM | Inhibition | [13] |

| Basal Respiration | High-glucose treated H9C2 cells | 20 µM | Improved | [14] |

| ATP Production | High-glucose treated H9C2 cells | 20 µM | Improved | [14] |

| Mitochondrial ROS | High-glucose treated H9C2 cells | 20 µM | Reduced | [14] |

Experimental Protocol: Mitochondrial Respiration Assay (Seahorse XF Analyzer)

The Seahorse XF Analyzer is a standard tool for assessing mitochondrial function by measuring the oxygen consumption rate (OCR) in real-time.[15][16][17]

-

Cell Seeding: Cardiomyocytes or other relevant cell types are seeded in a Seahorse XF96 cell culture microplate and allowed to adhere.

-

Drug Treatment: Cells are treated with this compound at various concentrations for a specified duration.

-

Assay Preparation: One hour before the assay, the cell culture medium is replaced with Seahorse XF DMEM medium supplemented with substrates like glucose, pyruvate, and glutamine.[15]

-

Seahorse XF Mito Stress Test: The microplate is placed in the Seahorse XF Analyzer. The assay involves the sequential injection of mitochondrial stressors to measure key parameters of mitochondrial function:

-

Oligomycin: An ATP synthase inhibitor, used to determine ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

-

Rotenone and Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and allow for the calculation of non-mitochondrial oxygen consumption.[15]

-

-

Data Analysis: The OCR data is used to calculate parameters such as basal respiration, maximal respiration, ATP production, and spare respiratory capacity.[15]

Experimental Workflow: Seahorse Mito Stress Test

Inhibition of Sodium-Hydrogen Exchanger (NHE)

Evidence suggests that this compound can inhibit the cardiac Na+/H+ exchanger 1 (NHE-1).[18] This inhibition leads to a reduction in intracellular sodium, which in turn decreases intracellular calcium via the Na+/Ca2+ exchanger, a mechanism thought to be cardioprotective, particularly in the context of ischemia-reperfusion injury.

Experimental Protocol: Measurement of NHE-1 Activity

NHE-1 activity in cardiomyocytes can be measured using pH-sensitive fluorescent dyes like BCECF or cSNARF1.[19][20]

-

Cell Loading: Isolated cardiomyocytes are loaded with a pH-sensitive fluorescent dye (e.g., BCECF-AM).

-

Acidification: Intracellular pH (pHi) is lowered by inducing an acid load, for example, using the ammonium prepulse technique.

-

Monitoring pHi Recovery: The recovery of pHi back to baseline is monitored using fluorescence microscopy. This recovery is largely mediated by NHE-1 activity.

-

Treatment: The experiment is repeated in the presence of this compound to determine its effect on the rate of pHi recovery.

-

Calculation of H+ Flux: The rate of pHi change is converted to H+ flux by considering the intracellular buffering capacity of the cells.[19]

Reduction of Oxidative Stress and Inflammation

This compound exhibits antioxidant and anti-inflammatory properties in the myocardium. It has been shown to suppress the activity of NADPH oxidase, a major source of superoxide in the heart, and to downregulate inflammatory pathways like the NLRP3 inflammasome.[5][12][21]

Quantitative Data on Antioxidant Effects of this compound

| Parameter | Tissue/Cell Type | This compound Concentration | Effect | Reference |

| NADPH-stimulated Superoxide Production | Human Atrial Myocardium | 3, 10, 100 µM | Dose-dependent reduction | [5] |

| Rac1 Activation | Human Atrial Myocardium | 10 µM | Inhibition | [5][6] |

| p47phox Translocation | Human Atrial Myocardium | 10 µM | Inhibition | [5][6] |

Experimental Protocol: NADPH Oxidase Activity Assay

NADPH oxidase activity can be quantified using the lucigenin-enhanced chemiluminescence assay.[1][22][23]

-

Homogenate Preparation: Heart tissue is homogenized in a buffer and subjected to differential centrifugation to obtain a membrane-enriched fraction.[1]

-

Chemiluminescence Measurement: The protein homogenate is added to an assay buffer containing lucigenin (5 µM). The reaction is initiated by adding NADPH (100-200 µM).[1][22]

-

Detection: The light emission (chemiluminescence) resulting from the reaction of lucigenin with superoxide is measured over time using a luminometer. The results are expressed as relative light units per milligram of protein.[22]

Signaling Pathway: this compound's Effect on Redox Signaling

Conclusion

The off-target effects of this compound in the cardiovascular system are extensive and interconnected. Its ability to inhibit mitochondrial Complex I initiates a cascade of events, including AMPK activation, which in turn influences a wide range of cellular processes from energy metabolism to redox signaling. Concurrently, its effects on ion homeostasis through NHE-1 inhibition and its direct anti-inflammatory and antioxidant actions contribute to its overall cardioprotective profile. Understanding these SGLT2-independent mechanisms is crucial for the continued development and application of this class of drugs in cardiovascular medicine. Further research is warranted to fully elucidate the clinical relevance and interplay of these off-target effects.

References

- 1. NADPH Oxidase Activity Assay With Lucigenin Chemiluminescence [bio-protocol.org]

- 2. The Na+/glucose co-transporter inhibitor this compound activates AMP-activated protein kinase by inhibiting mitochondrial function and increasing cellular AMP levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Na+/Glucose Cotransporter Inhibitor this compound Activates AMPK by Inhibiting Mitochondrial Function and Increasing Cellular AMP Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 9. AMPK and ACC Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 10. The diabetes medication this compound reduces cancer cell proliferation by inhibiting mitochondrial complex-I supported respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The diabetes medication this compound reduces cancer cell proliferation by inhibiting mitochondrial complex-I supported respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound mitigates ferroptosis and improves myocardial oxidative stress in mice with diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Mitochondrial respiration assay [bio-protocol.org]

- 16. Methods for Assessing Mitochondrial Function in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. ahajournals.org [ahajournals.org]

- 19. Frontiers | Cardiomyocyte Na+/H+ Exchanger-1 Activity Is Reduced in Hypoxia [frontiersin.org]

- 20. ora.ox.ac.uk [ora.ox.ac.uk]

- 21. Effects of this compound on human myocardial redox signalling: clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 2.12. Measurement of NADPH oxidase activity by lucigenin chemiluminescence assay [bio-protocol.org]

- 23. Lucigenin-dependent chemiluminescence as a new assay for NAD(P)H-oxidase activity in particulate fractions of human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Canagliflozin's Impact on Mitochondrial Function and Biogenesis: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, is primarily prescribed for the management of type 2 diabetes mellitus. Beyond its glucose-lowering effects, a substantial body of evidence reveals that this compound exerts significant off-target effects on mitochondrial function and biogenesis. These effects are largely independent of SGLT2 inhibition and are observed at clinically relevant concentrations.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and key experimental protocols used to elucidate this compound's impact on mitochondria. The primary mechanisms involve the direct inhibition of mitochondrial complex I of the electron transport chain, leading to the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][2][3] This activation subsequently promotes mitochondrial biogenesis and enhances cellular energy homeostasis through the SIRT1/PGC-1α axis.[4][5][6]

Impact on Mitochondrial Function

This compound directly interacts with the mitochondrial respiratory chain, leading to a cascade of events that alter cellular bioenergetics, oxidative stress, and ion homeostasis.

Inhibition of Mitochondrial Respiratory Complex I

The most well-documented direct mitochondrial effect of this compound is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC).[1][3][7] This action is not a class effect for all SGLT2 inhibitors; other gliflozins like dapagliflozin and empagliflozin show little to no significant inhibition of complex I at comparable concentrations.[1][8][9]

The inhibition of complex I by this compound disrupts the flow of electrons, leading to a decrease in mitochondrial respiration and oxygen consumption.[3][10] This impairment in the ETC results in reduced ATP synthesis and an increase in the cellular AMP/ATP and ADP/ATP ratios.[1][2] This shift in the cellular energy state is a critical trigger for the activation of the energy-sensing kinase, AMPK.[1][11] Furthermore, this compound has been shown to inhibit mitochondrial glutamate dehydrogenase (GDH) in human renal tubular cells, which can impair the replenishment of tricarboxylic acid (TCA) cycle metabolites via glutamine, a process known as anaplerosis.[7][8][12]

Modulation of Oxidative Stress

Mitochondrial dysfunction is a primary source of reactive oxygen species (ROS).[13] By modulating mitochondrial activity, this compound has demonstrated complex effects on oxidative stress. In some contexts, particularly under high-glucose conditions, this compound attenuates mitochondrial ROS production.[14][15] This protective effect is linked to the restoration of mitochondrial membrane potential and the enhancement of antioxidant enzyme activities, such as superoxide dismutase (SOD) and catalase (CAT).[15][16] In diabetic models, this compound treatment has been shown to relieve oxidative stress and improve cardiac mitochondrial homeostasis.[13][17]

Effects on Mitochondrial Dynamics

Mitochondrial dynamics, the balance between mitochondrial fusion and fission, are crucial for maintaining a healthy mitochondrial network. Recent studies indicate that this compound can modulate these processes. In adipose tissue of db/db mice, this compound was found to increase the expression of mitochondrial fusion-related factors while reducing the levels of fission markers, promoting a healthier, more interconnected mitochondrial phenotype.[18] This shift towards fusion is associated with the browning of visceral adipose tissue and enhanced thermogenesis.[18]

Impact on Mitochondrial Biogenesis

This compound promotes the generation of new mitochondria, a process known as mitochondrial biogenesis, primarily through the activation of the AMPK-Sirt1-PGC-1α signaling pathway.[4][6] This is a key compensatory mechanism that enhances the cell's capacity for energy production in response to the initial inhibition of mitochondrial respiration.

AMPK Activation

As previously mentioned, this compound's inhibition of complex I leads to an increased AMP/ATP ratio, which is a potent allosteric activator of AMPK.[1][2] This activation occurs at this compound concentrations measured in the plasma of patients during clinical trials.[1] Activated AMPK acts as a master regulator of cellular metabolism, initiating signaling cascades that promote energy production and inhibit anabolic processes like lipid synthesis.[1][11]

The SIRT1/PGC-1α Axis

Once activated, AMPK can increase the cellular levels of NAD+, which in turn activates Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[4][19] SIRT1 subsequently deacetylates and activates the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[4][5] PGC-1α is the master regulator of mitochondrial biogenesis.[4] Activated PGC-1α co-activates nuclear respiratory factors (NRF-1 and NRF-2), which then stimulate the expression of mitochondrial transcription factor A (TFAM).[4] TFAM is essential for the replication and transcription of mitochondrial DNA (mtDNA), ultimately leading to the synthesis of new mitochondria.[4][20] Studies have shown that this compound treatment significantly increases the expression of PGC-1α and its downstream targets, including NRF-1 and TFAM.[4]

Caption: this compound's core mitochondrial signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various in vitro and in vivo studies on this compound's mitochondrial effects.

Table 1: Inhibition of Mitochondrial Function

| Parameter | Model System | This compound Conc. | Observed Effect | Reference |

|---|---|---|---|---|

| Complex I Respiration | Permeabilized PC3 Cells | ~20-30 µM (IC50) | Inhibition of Oxygen Consumption | [3] |

| Oxygen Consumption Rate (OCR) | HUVECs | 100 µM | ~60% decrease | [9] |

| Oxygen Consumption Rate (OCR) | C2C12 Myotubes | 100 µM | ~60% decrease | [21] |

| Cellular ATP Levels | Prostate Cancer Cells | 30 µM | Significant reduction | [3] |

| Mitochondrial ROS | Human Cardiac Fibroblasts | 100 nM | Attenuated high-glucose induced production |[14] |

Table 2: Induction of Mitochondrial Biogenesis & Signaling

| Gene/Protein | Model System | This compound Conc. | Observed Effect (mRNA/Protein Level) | Reference |

|---|---|---|---|---|

| p-AMPK | Mouse Liver (in vivo) | 100 mg/kg | Activation | [1] |

| p-AMPK | White Adipose Tissue (in vivo) | 8 weeks treatment | Upregulation | [4] |

| SIRT1 | White Adipose Tissue (in vivo) | 8 weeks treatment | Increased expression | [4] |

| PGC-1α | Primary Subcutaneous Adipocytes | 10 µM | Significantly increased expression | [4] |

| PGC-1β | Primary Subcutaneous Adipocytes | 10 µM | Significantly increased expression | [4] |

| NRF-1 | Primary Subcutaneous Adipocytes | 10 µM | Significantly increased expression | [4] |

| TFAM | Primary Subcutaneous Adipocytes | 10 µM | Significantly increased expression | [4] |

| mtDNA Content | Primary Subcutaneous Adipocytes | 10 µM | Significantly increased |[4][22] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to assess this compound's effects on mitochondria.

Measurement of Oxygen Consumption Rate (OCR)

This protocol is based on the use of a Seahorse XFp/XFe Analyzer to measure mitochondrial respiration in real-time.

-

Cell Seeding: Plate cells (e.g., C2C12 myotubes, HUVECs, or primary adipocytes) in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentration of this compound (e.g., 10-100 µM) or vehicle control for a specified duration (e.g., 24-48 hours) in a CO2 incubator.

-

Assay Preparation: One hour prior to the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates like glucose, pyruvate, and glutamine, and incubate the plate at 37°C in a non-CO2 incubator.

-

Instrument Calibration: Calibrate the Seahorse XF sensor cartridge according to the manufacturer's instructions.

-

Mitochondrial Stress Test: Load the calibrated sensor cartridge with compounds that modulate mitochondrial function, typically including:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP (a protonophore that uncouples respiration)

-

Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

-

-

Data Acquisition: Place the cell culture plate into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will sequentially inject the compounds and measure OCR at multiple time points.

-

Data Analysis: Normalize OCR data to cell number or protein content. Calculate key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Caption: Workflow for a Seahorse XF Mitochondrial Stress Test.

Western Blotting for Signaling Proteins

This protocol is used to quantify the expression levels of key proteins in the mitochondrial biogenesis pathway (e.g., p-AMPK, PGC-1α, TFAM).

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-p-AMPK) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the target protein signal to a loading control (e.g., β-actin or β-tubulin).[13]

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to measure the mRNA expression levels of genes involved in mitochondrial biogenesis.

-

RNA Extraction: Following this compound treatment, extract total RNA from cells or tissues using a TRIzol-based method or a commercial RNA extraction kit.

-

RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest (e.g., Ppargc1a, Nrf1, Tfam), and a SYBR Green or TaqMan-based qPCR master mix.

-

Thermocycling: Run the reaction on a real-time PCR machine with an appropriate cycling protocol (denaturation, annealing, extension).

-

Data Analysis: Determine the cycle threshold (Ct) value for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., Actb or Gapdh).[4]

Conclusion and Future Directions

This compound uniquely impacts mitochondrial function and biogenesis through mechanisms independent of its SGLT2 inhibitory action. The primary initiating event is the inhibition of mitochondrial complex I, which triggers a robust, compensatory activation of the AMPK-Sirt1-PGC-1α signaling pathway, ultimately promoting the creation of new mitochondria.[1][4][6] This dual action—a mild, acute inhibition of respiration followed by a chronic enhancement of mitochondrial capacity—may underlie some of this compound's observed cardiovascular and renal protective benefits.

Future research should focus on further delineating the long-term consequences of complex I inhibition in different tissues and patient populations. Investigating the interplay between this compound's effects on mitochondrial dynamics, mitophagy, and biogenesis will provide a more complete picture of its role in maintaining mitochondrial homeostasis.[18][20] Understanding these off-target effects is critical for drug development professionals seeking to leverage these mechanisms for therapeutic benefit in a range of metabolic and cardiovascular diseases.

References

- 1. the-na-glucose-cotransporter-inhibitor-canagliflozin-activates-ampk-by-inhibiting-mitochondrial-function-and-increasing-cellular-amp-levels - Ask this paper | Bohrium [bohrium.com]

- 2. The Na+/Glucose Cotransporter Inhibitor this compound Activates AMPK by Inhibiting Mitochondrial Function and Increasing Cellular AMP Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The diabetes medication this compound reduces cancer cell proliferation by inhibiting mitochondrial complex-I supported respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The diabetes medication this compound promotes mitochondrial remodelling of adipocyte via the AMPK-Sirt1-Pgc-1α signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The diabetes medication this compound promotes mitochondrial remodelling of adipocyte via the AMPK-Sirt1-Pgc-1α signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Sodium-glucose cotransporter 2 inhibitors and mitochondrial functions: state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. This compound mediated dual inhibition of mitochondrial glutamate dehydrogenase and complex I: an off-target adverse effect - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | this compound Prevents Lipid Accumulation, Mitochondrial Dysfunction, and Gut Microbiota Dysbiosis in Mice With Diabetic Cardiovascular Disease [frontiersin.org]

- 14. The SGLT2 inhibitor this compound attenuates mitochondrial oxidative stress and alterations of calcium handling induced by high glucose in human cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | this compound mitigates ferroptosis and improves myocardial oxidative stress in mice with diabetic cardiomyopathy [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. sciprofiles.com [sciprofiles.com]

- 18. SGLT2 inhibitor this compound reduces visceral adipose tissue in db/db mice by modulating AMPK/KLF4 signaling and regulating mitochondrial dynamics to induce browning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. This compound Mitigates Diabetic Cardiomyopathy through Enhanced PINK1-Parkin Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Anti-inflammatory Properties of Canagliflozin

Abstract

Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, has demonstrated significant cardiovascular and renal benefits in clinical trials, extending beyond its primary glucose-lowering effect. A growing body of evidence indicates that these pleiotropic effects are substantially driven by the drug's potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's anti-inflammatory actions, supported by quantitative data from in vitro, in vivo, and clinical studies. Key pathways modulated by this compound include the activation of AMP-activated protein kinase (AMPK), inhibition of the nuclear factor-kappa B (NF-κB) signaling cascade, suppression of the NLRP3 inflammasome, and promotion of autophagy. This document details the experimental protocols used to elucidate these effects and presents key data in structured tables for comparative analysis. Visualizations of core signaling pathways and experimental workflows are provided to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting several key signaling hubs that govern the inflammatory response. These mechanisms are often independent of its SGLT2 inhibition and hypoglycemic action.

Activation of AMP-Activated Protein Kinase (AMPK)

AMPK is a critical energy sensor that, when activated, orchestrates a switch from anabolic to catabolic processes to restore cellular energy balance. Beyond metabolism, AMPK activation has potent anti-inflammatory consequences. This compound has been shown to activate AMPK in various cell types, including immune cells, cardiomyocytes, and endothelial cells.[1][2][3][4] This activation is a central node from which other anti-inflammatory effects diverge, such as the inhibition of the NF-κB pathway and the induction of autophagy.[4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound inhibits interleukin-1β-stimulated cytokine and chemokine secretion in vascular endothelial cells by AMP-activated protein kinase-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Anti-inflammatory Effects of this compound Involving Hexokinase II in Lipopolysaccharide-Stimulated Human Coronary Artery Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Attenuates Lipotoxicity in Cardiomyocytes by Inhibiting Inflammation and Ferroptosis through Activating AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Ameliorates NLRP3 Inflammasome-Mediated Inflammation Through Inhibiting NF-κB Signaling and Upregulating Bif-1 - PMC [pmc.ncbi.nlm.nih.gov]

Canagliflozin's Ripple Effect: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted downstream signaling pathways affected by canagliflozin, extending beyond its well-established role as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. Emerging research reveals that this compound orchestrates a complex network of cellular responses, primarily through the activation of AMP-activated protein kinase (AMPK) and modulation of mitochondrial function. These SGLT2-independent actions contribute to its observed cardiovascular and renal protective benefits. This whitepaper provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanism: Mitochondrial Complex I Inhibition and AMPK Activation

A pivotal discovery in understanding this compound's broader effects is its ability to inhibit mitochondrial respiratory chain Complex I.[1][2][3][4] This action leads to a decrease in cellular ATP production and a subsequent increase in the AMP/ATP and ADP/ATP ratios.[1][3][5] This shift in cellular energy status is a primary trigger for the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[1][3][5] Unlike other SGLT2 inhibitors such as dapagliflozin and empagliflozin, this compound demonstrates a more potent activation of AMPK, an effect also observed with phloretin, the aglycone of phlorizin.[1][3][5]

The activation of AMPK by this compound has been observed in various cell types, including HEK-293 cells, primary mouse hepatocytes, and in vivo in mouse liver.[1][3][5] This activation is crucial for many of this compound's downstream effects, including the inhibition of lipid synthesis and the promotion of mitochondrial biogenesis.[1][3][6][7]

References

- 1. The Na+/glucose co-transporter inhibitor this compound activates AMP-activated protein kinase by inhibiting mitochondrial function and increasing cellular AMP levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The diabetes medication this compound reduces cancer cell proliferation by inhibiting mitochondrial complex-I supported respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Na+/Glucose Cotransporter Inhibitor this compound Activates AMPK by Inhibiting Mitochondrial Function and Increasing Cellular AMP Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SGLT2-independent effects of this compound on NHE3 and mitochondrial complex I activity inhibit proximal tubule fluid transport and albumin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. the-na-glucose-cotransporter-inhibitor-canagliflozin-activates-ampk-by-inhibiting-mitochondrial-function-and-increasing-cellular-amp-levels - Ask this paper | Bohrium [bohrium.com]

- 6. The diabetes medication this compound promotes mitochondrial remodelling of adipocyte via the AMPK-Sirt1-Pgc-1α signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The diabetes medication this compound promotes mitochondrial remodelling of adipocyte via the AMPK-Sirt1-Pgc-1α signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Canagliflozin's Influence on Gut Microbiota in Preclinical Models: A Technical Overview

An In-depth Examination of Preclinical Evidence, Methodologies, and Mechanistic Insights

The sodium-glucose cotransporter 2 (SGLT2) inhibitor, canagliflozin, has demonstrated significant therapeutic benefits in type 2 diabetes, extending to cardiovascular and renal protection.[1] Emerging preclinical evidence suggests that its mechanism of action may transcend glycemic control, involving modulation of the gut microbiota. This technical guide synthesizes the current understanding of this compound's effects on the gut microbiome composition in preclinical models, providing researchers, scientists, and drug development professionals with a detailed overview of experimental protocols, quantitative data, and proposed signaling pathways.

Experimental Protocols in Preclinical Assessment

The investigation of this compound's impact on the gut microbiota has been conducted across various preclinical models, primarily employing mice and rats with induced metabolic or renal dysfunction. The following table summarizes the key parameters of these experimental designs.

| Parameter | Description |

| Animal Models | - High-Fat Diet (HFD)-Induced Diabetic Mice: C57BL/6J mice are commonly used. A high-fat diet (e.g., D12492, Research Diets Inc.) is administered for an extended period (e.g., 24 weeks) to induce obesity and insulin resistance.[2][3] - Chronic Kidney Disease (CKD) Models: 5/6th nephrectomized (Nx) rats are utilized to simulate chronic kidney disease and the associated accumulation of uremic toxins.[4] |

| Drug Administration | - Dosage: this compound is typically administered at doses ranging from 10 mg/kg to 50 mg/kg of body weight.[2][5] - Route: Oral gavage is the standard method of administration to ensure precise dosing.[2][6] - Duration: Treatment periods in these studies vary, ranging from 2 to 8 weeks.[5][6] |

| Microbiota Analysis | - Sample Collection: Fecal samples are collected at baseline and at the end of the treatment period.[6] - DNA Extraction: Bacterial genomic DNA is extracted from fecal samples using commercial kits (e.g., QIAamp DNA Stool Mini Kit).[1] - Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR and sequenced on platforms such as Illumina MiSeq to determine the bacterial composition.[7] |

| Metabolite Analysis | - Short-Chain Fatty Acids (SCFAs): Cecal contents are analyzed for SCFA concentrations (e.g., acetate, propionate, butyrate) using gas chromatography-mass spectrometry (GC-MS).[5] - Uremic Toxins: Plasma levels of gut-derived uremic toxins, such as p-cresyl sulfate and indoxyl sulfate, are quantified.[5] |

Below is a graphical representation of a typical experimental workflow for these preclinical studies.

Quantitative Effects of this compound on Gut Microbiota Composition

This compound treatment has been shown to induce significant shifts in the gut microbial community structure in preclinical models. The data consistently point towards a reversal of dysbiosis associated with metabolic and renal diseases.

Alterations in Bacterial Phyla and the Firmicutes/Bacteroidetes Ratio

A key indicator of gut microbiota health is the ratio of the phyla Firmicutes to Bacteroidetes (F/B ratio). In HFD-induced diabetic mice, this ratio is typically elevated. This compound treatment has been observed to reduce the F/B ratio.[2][8] Specifically, it leads to a higher abundance of Bacteroidetes and a lower abundance of Firmicutes. Additionally, a notable decrease in the abundance of Proteobacteria, a phylum often associated with inflammation, has been reported.[2]

| Taxonomic Level | Effect of this compound | Preclinical Model |

| Phylum | ||

| Firmicutes | Decrease | HFD-induced diabetic mice |

| Bacteroidetes | Increase | HFD-induced diabetic mice |

| Proteobacteria | Decrease | HFD-induced diabetic mice |

| Actinobacteria | Increase | HFD-induced diabetic mice |

| Deferribacteres | Decrease | HFD-induced diabetic mice |

| Ratio | ||

| Firmicutes/Bacteroidetes | Decrease | HFD-induced diabetic mice |

Changes in Bacterial Genera

At the genus level, this compound promotes the growth of beneficial bacteria, including those known to produce short-chain fatty acids (SCFAs), while reducing the abundance of potentially pathogenic genera.

| Genus | Effect of this compound | Preclinical Model | Potential Significance |

| Alistipes | Increase | HFD-induced diabetic mice | SCFA production, reduced inflammation |

| Olsenella | Increase | HFD-induced diabetic mice | |

| Alloprevotella | Increase | HFD-induced diabetic mice | SCFA production |

| Bacteroides | Increase | HFD-induced diabetic mice | SCFA production |

| Muribaculum | Increase | Type 2 diabetic mice | |

| Ruminococcaceae_UCG_014 | Increase | Type 2 diabetic mice | |

| Lachnospiraceae-UCG-001 | Increase | Type 2 diabetic mice | |

| Lactobacillus | Increase | CKD rats | Maintenance of gut barrier integrity |

| Mucispirillum | Decrease | HFD-induced diabetic mice | Associated with gut inflammation |

| Helicobacter | Decrease | HFD-induced diabetic mice | Potentially pathogenic |

Proposed Signaling Pathways and Mechanisms of Action

The observed changes in the gut microbiota composition are thought to be driven by this compound's inhibitory action on both SGLT2 in the kidneys and, to some extent, SGLT1 in the intestine.[5] The inhibition of intestinal SGLT1 is a key proposed mechanism, as it leads to an increased concentration of glucose in the distal gut. This unabsorbed glucose becomes a substrate for microbial fermentation.

This process is hypothesized to:

-

Promote the growth of saccharolytic bacteria: The increased availability of glucose favors the proliferation of bacteria that can ferment carbohydrates.

-

Increase Short-Chain Fatty Acid (SCFA) Production: Fermentation of glucose by these bacteria leads to an increased production of SCFAs, such as butyrate, propionate, and acetate.[5] SCFAs are known to have multiple beneficial effects on the host, including serving as an energy source for colonocytes, improving gut barrier function, and modulating the immune system.[4]

-

Modulate Gut Hormones: SCFAs can stimulate intestinal L-cells to release glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin secretion and promotes satiety.[4][6]

-

Reduce Uremic Toxin Production: In the context of chronic kidney disease, this compound has been shown to reduce plasma levels of gut-derived uremic toxins like p-cresyl sulfate and indoxyl sulfate.[5] This is likely due to the shift in microbial metabolism away from protein fermentation (which produces these toxins) towards carbohydrate fermentation.

The following diagram illustrates the proposed signaling pathway.

Conclusion

Preclinical studies consistently demonstrate that this compound modulates the gut microbiota composition in animal models of metabolic and renal disease. These changes, characterized by a reduction in the Firmicutes/Bacteroidetes ratio and an enrichment of beneficial, SCFA-producing bacteria, are associated with improved host metabolic parameters, reduced inflammation, and decreased levels of uremic toxins. The proposed mechanism centers on the inhibition of intestinal SGLT1, leading to increased colonic glucose availability and subsequent fermentation by the gut microbiota. These findings highlight a novel dimension to the therapeutic profile of this compound and warrant further investigation to fully elucidate the clinical implications of these host-microbe interactions in humans.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | this compound Prevents Lipid Accumulation, Mitochondrial Dysfunction, and Gut Microbiota Dysbiosis in Mice With Diabetic Cardiovascular Disease [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. wjgnet.com [wjgnet.com]

- 5. mdpi.com [mdpi.com]

- 6. The effect of this compound on gut microbiota and metabolites in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound alters the gut, oral, and ocular surface microbiota of patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The impact of sodium-glucose cotransporter inhibitors on gut microbiota: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Canagliflozin's Impact on Endothelial Cells: Application Notes and In Vitro Assay Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, has demonstrated cardiovascular benefits in clinical trials, sparking interest in its direct effects on the vasculature independent of its glucose-lowering action.[1] In vitro studies have revealed that this compound exerts pleiotropic effects on endothelial cells (ECs), the key regulators of vascular function and health. These effects include the inhibition of EC proliferation, migration, and tube formation, as well as anti-inflammatory and antioxidant properties.[1][2][3] Notably, some of these actions appear to be specific to this compound and are not observed with other SGLT2 inhibitors.[2][3]

This document provides detailed protocols for a panel of in vitro assays to investigate the effects of this compound on endothelial cells. These assays are crucial for elucidating the mechanisms underlying this compound's vascular effects and for the development of novel therapeutic strategies targeting endothelial dysfunction. The described protocols cover key aspects of endothelial cell function, including proliferation, angiogenesis, migration, cell cycle progression, oxidative stress, and inflammation.

Key Signaling Pathways and Experimental Workflow

The effects of this compound on endothelial cells are mediated through multiple signaling pathways. Understanding these pathways is essential for interpreting experimental results. This compound has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis and metabolism.[4] This activation can lead to downstream effects on cell growth and inflammation. Additionally, this compound can induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.[5][6] The interplay of these pathways contributes to the overall vascular effects of the drug.

Caption: Signaling pathways affected by this compound in endothelial cells.

A typical experimental workflow to assess the in vitro effects of this compound on endothelial cells would involve a series of assays to measure different aspects of cell function.

Caption: General experimental workflow for in vitro endothelial cell assays.

Data Presentation

Quantitative data from the described assays should be summarized in clear and structured tables to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Endothelial Cell Proliferation

| This compound (µM) | Cell Viability (% of Control) |

| 0 (Vehicle) | 100 ± 5.2 |

| 1 | 95.3 ± 4.8 |

| 10 | 55.7 ± 6.1[2][3] |

| 50 | 30.2 ± 3.9[2] |

Table 2: Effect of this compound on Endothelial Tube Formation

| This compound (µM) | Total Tube Length (% of Control) | Number of Branch Points (% of Control) |

| 0 (Vehicle) | 100 ± 8.5 | 100 ± 7.9 |

| 10 | 75.1 ± 6.3 | 68.4 ± 5.5 |

| 20 | 48.9 ± 5.1[3] | 42.6 ± 4.7[2][3] |

| 50 | 35.2 ± 4.2[2] | 28.1 ± 3.9 |

Table 3: Effect of this compound on Endothelial Cell Migration

| This compound (µM) | Wound Closure (%) |

| 0 (Vehicle) | 85.4 ± 7.2 |

| 10 | 70.1 ± 6.5 |

| 50 | 65.3 ± 5.9 |

Table 4: Effect of this compound on Cell Cycle Distribution

| This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Vehicle) | 60.3 ± 3.1 | 25.8 ± 2.5 | 13.9 ± 1.8 |

| 10 | 75.2 ± 4.0 | 15.1 ± 2.1 | 9.7 ± 1.5 |

| 50 | 82.1 ± 3.7 | 10.3 ± 1.9 | 7.6 ± 1.3 |

Table 5: Effect of this compound on Oxidative Stress and Inflammation

| Treatment | Intracellular ROS (Fold Change) | Monocyte Adhesion (% of Control) |

| Control | 1.00 | 100 ± 9.1 |

| Pro-inflammatory Stimulus | 3.52 ± 0.41 | 250 ± 15.3 |

| Pro-inflammatory Stimulus + this compound (10 µM) | 1.89 ± 0.25 | 155 ± 12.8 |

Experimental Protocols

Endothelial Cell Culture

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Tissue culture flasks and plates

Protocol:

-

Culture HUVECs in Endothelial Cell Growth Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells when they reach 80-90% confluency.

-

For experiments, seed cells into appropriate plates (e.g., 96-well for proliferation, 24-well for migration) and allow them to adhere and reach the desired confluency.

Cell Proliferation (MTT) Assay

Materials:

-

HUVECs seeded in a 96-well plate

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Protocol:

-

Seed HUVECs at a density of 5,000 cells/well in a 96-well plate and allow them to attach overnight.[4]

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 50 µM) for the desired duration (e.g., 24, 48, 72 hours).

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Tube Formation Assay

Materials:

-

HUVECs

-

Matrigel or other basement membrane matrix

-

Pre-chilled 96-well plate

-

This compound

Protocol:

-

Thaw Matrigel on ice overnight.

-

Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for solidification.[7]

-

Harvest HUVECs and resuspend them in medium containing the desired concentrations of this compound.

-

Seed 1.5 x 10^4 cells onto the solidified Matrigel in each well.[8]

-

Incubate for 4-18 hours at 37°C.[8]

-

Visualize the formation of capillary-like structures using a microscope.

-

Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Cell Migration (Wound Healing/Scratch) Assay

Materials:

-

HUVECs grown to confluency in a 24-well plate

-

Sterile 200 µL pipette tip

-

This compound

Protocol:

-

Culture HUVECs in a 24-well plate until they form a confluent monolayer.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.[9]

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound.

-

Capture images of the scratch at time 0 and at various time points thereafter (e.g., 6, 12, 24 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Cell Cycle Analysis

Materials:

-

HUVECs

-

This compound

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Treat HUVECs with this compound for 24 hours.[3]

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Reactive Oxygen Species (ROS) Detection

Materials:

-

HUVECs

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Fluorescence microplate reader or fluorescence microscope

Protocol:

-

Seed HUVECs in a black, clear-bottom 96-well plate.

-

Treat cells with this compound for the desired time.

-